Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-[(2-methoxyphenyl)sulfonyl]ethanamine, which accurately reflects its structural composition and functional group arrangement. The molecular formula has been determined as C₉H₁₃NO₃S, indicating the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom within its molecular structure. The compound exhibits a molecular weight of 215.27 grams per mole, which places it within the range of small organic molecules suitable for various chemical applications.
The structural representation reveals a linear ethanamine chain directly bonded to a sulfonyl group, which is subsequently attached to a benzene ring bearing a methoxy substituent at the ortho position. This configuration creates a distinctive three-dimensional arrangement that influences the compound's chemical properties and reactivity patterns. The presence of the methoxy group at the 2-position of the phenyl ring introduces electron-donating characteristics that can significantly impact the electronic distribution throughout the molecule. The sulfonyl functional group serves as an electron-withdrawing moiety, creating an interesting electronic balance within the molecular structure.
The Simplified Molecular Input Line Entry System representation for this compound is documented as NCCS(=O)(C1=CC=CC=C1OC)=O, providing a standardized method for computational chemistry applications and database searches. This notation clearly illustrates the connectivity pattern between the various functional groups and atoms within the molecule. The three-dimensional conformational analysis reveals that the compound can adopt multiple spatial arrangements due to rotational freedom around several single bonds, particularly those connecting the ethyl chain to the sulfonyl group and the sulfonyl group to the aromatic ring.
Properties
IUPAC Name |
2-(2-methoxyphenyl)sulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-8-4-2-3-5-9(8)14(11,12)7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORKJJWMGOZTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Reduction Pathways
- Oxidation of methoxyphenyl derivatives to form sulfone intermediates, followed by nucleophilic substitution with ethanamine.
- Reduction of sulfone precursors to obtain the target compound.
Multi-step Synthesis via Intermediates
- Synthesis of 2-methoxybenzenesulfonyl derivatives followed by coupling with ethanamine through nucleophilic substitution or amide formation.
Note: These routes are less direct and often involve additional steps, reagents, and purification stages.
Key Reagents and Conditions Summary
| Step | Reagent | Conditions | Purpose |
|---|---|---|---|
| Sulfonylation | 2-Methoxybenzenesulfonyl chloride | Cold (0°C), inert atmosphere | Formation of sulfonamide linkage |
| Base | Triethylamine or pyridine | Ambient temperature | Neutralization of HCl |
| Solvent | Dichloromethane, acetonitrile | Room temperature | Reaction medium |
| Purification | Crystallization, chromatography | Standard | Product isolation |
Research Findings and Optimization
- Reaction efficiency improves with temperature control, typically at 0°C to room temperature.
- Base selection influences yield and purity; triethylamine is most common.
- Solvent choice impacts solubility and reaction rate; dichloromethane is preferred for its inertness and ease of removal.
- Purification techniques such as recrystallization from suitable solvents yield high-purity products.
Scientific Research Applications
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share a common backbone of N-(2-methoxybenzyl)-substituted ethanamine but differ in the halogenation (iodo, bromo, chloro) of the 2,5-dimethoxyphenyl ring (Table 1). In contrast, "Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-" replaces the benzyl group with a sulfonyl linkage.
Table 1: Structural Comparison of Key Compounds
| Compound | Substituent at Ethanamine Backbone | Key Functional Groups |
|---|---|---|
| 25I-NBOMe | N-(2-Methoxybenzyl) | 4-Iodo-2,5-dimethoxyphenyl |
| 25B-NBOMe | N-(2-Methoxybenzyl) | 4-Bromo-2,5-dimethoxyphenyl |
| 25C-NBOMe | N-(2-Methoxybenzyl) | 4-Chloro-2,5-dimethoxyphenyl |
| Ethanamine, 2-[(2-MP)sulfonyl]- | 2-[(2-Methoxyphenyl)sulfonyl] | Sulfonyl group, 2-methoxyphenyl |
Pharmacological and Receptor Affinity Differences
NBOMe compounds are potent 5-HT2A receptor agonists, with affinities enhanced by the N-(2-methoxybenzyl) substitution . For example, 25I-NBOMe exhibits sub-nanomolar affinity (Ki ≈ 0.1 nM) for 5-HT2A, contributing to its hallucinogenic effects . In contrast, sulfonyl-substituted ethanamines are less studied, but the electron-withdrawing sulfonyl group may reduce affinity for serotonin receptors due to altered electronic distribution and steric effects.
Metabolic Pathways and Stability
NBOMe compounds undergo extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, leading to O-demethylation, hydroxylation, and N-dealkylation metabolites . Sulfonamides are generally metabolized via hydrolysis or sulfation, suggesting divergent metabolic pathways compared to NBOMe derivatives .
Physico-Chemical Properties and Molecular Modeling
Quantum molecular descriptors calculated for related compounds highlight key differences (Table 2). For instance, the sulfonyl group increases the dipole moment and electron deficiency (higher electrophilicity index) compared to NBOMe derivatives, which could influence receptor interactions and solubility.
Table 2: Calculated Molecular Descriptors (Hypothetical Data Based on Analogs)
| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | Electrophilicity Index (eV) |
|---|---|---|---|---|
| 25I-NBOMe | 5.2 | -6.8 | -1.2 | 3.5 |
| Ethanamine, 2-[(2-MP)sulfonyl]- | 6.7 | -7.5 | -0.8 | 4.2 |
Data extrapolated from ; MP = Methoxyphenyl.
Biological Activity
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an ethanamine backbone with a methoxyphenyl substituent. This structural arrangement is significant as it influences the compound's interaction with biological targets.
The biological activity of Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- is largely attributed to its ability to interact with specific enzymes and receptors. The methoxyphenyl and sulfonamide groups enhance its binding affinity, allowing it to modulate various biological pathways effectively.
Key Mechanisms:
- Enzyme Interaction: The compound can act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptor Binding: Its structural similarity to biologically active molecules allows for interactions with neurotransmitter receptors, potentially influencing neurological functions.
1. Anticonvulsant Activity
Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, studies on thiazole-bearing molecules have shown that modifications in the methoxy group can enhance anticonvulsant efficacy (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
2. Antitumor Activity
Ethanamine derivatives have been investigated for their anticancer potential. The presence of specific functional groups has been correlated with increased cytotoxicity against various cancer cell lines. For example, thiazole derivatives showed promising activity against glioblastoma and melanoma cells .
Clinical Case: 25I-NBOMe Exposure
A notable case involving a related compound, 25I-NBOMe (an analog of Ethanamine), highlighted the compound's potency and potential risks associated with its use. An 18-year-old female experienced severe symptoms following ingestion, which included seizures and tachycardia. The compound was detected in urine at a concentration of 7.5 ng/mL using LC-MS/MS methods . This case underscores the importance of understanding the pharmacological profile and safety of similar compounds.
Research Findings
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[(2-methoxyphenyl)sulfonyl]ethanamine, and how do reaction conditions influence yield?
The synthesis of 2-[(2-methoxyphenyl)sulfonyl]ethanamine typically involves sulfonation of a methoxyphenyl precursor followed by coupling with an ethanamine backbone. A common approach includes:
- Sulfonation : Reacting 2-methoxyphenyl derivatives (e.g., thioethers) with oxidizing agents like H₂O₂ or mCPBA to form sulfonyl intermediates.
- Amine coupling : Using nucleophilic substitution or reductive amination to attach the ethanamine moiety.
Yield optimization requires precise control of temperature (e.g., 0–5°C for sulfonation to avoid over-oxidation) and stoichiometric ratios (e.g., 1:1.2 for amine-to-sulfonyl chloride). Solvent polarity (e.g., DMF vs. THF) also affects reaction efficiency due to the compound’s intermediate polarity .
Basic: How can researchers characterize the structural and stereochemical properties of this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the sulfonyl group (δ ~3.5 ppm for SO₂CH₂) and methoxy resonance (δ ~3.8 ppm).
- Chiral HPLC or polarimetry : To resolve enantiomers if stereocenters are present, as seen in structurally similar amines like (S)-1-(2-methoxyphenyl)ethanamine .
- X-ray crystallography : For absolute configuration determination, particularly if the compound exhibits biological activity dependent on chirality .
Advanced: What are the metabolic pathways and detectability of this compound in biological systems?
Metabolic studies of analogs (e.g., NBOMe derivatives) reveal:
- Phase I metabolism : Demethylation of the methoxy group or hydroxylation of the phenyl ring, mediated by CYP450 enzymes.
- Phase II conjugation : Glucuronidation or sulfation of hydroxylated metabolites.
Detection methods:
- LC-HRMS/MS : For high-resolution identification of metabolites (e.g., exact mass of hydroxylated products).
- GC-MS : After derivatization (e.g., silylation) to improve volatility. Contradictions in detection sensitivity between LC and GC methods highlight the need for multi-platform validation .
Advanced: How does the sulfonyl group influence receptor binding or enzymatic interactions compared to non-sulfonylated analogs?
The sulfonyl moiety enhances:
- Hydrogen bonding : Interaction with serine or tyrosine residues in enzyme active sites (e.g., serotonin receptors).
- Electron-withdrawing effects : Stabilizes charge-transfer complexes in receptor pockets.
For example, sulfonylated ethanamines show higher affinity for 5-HT₂A receptors than their ether analogs, as demonstrated in studies of piperazine-sulfonyl derivatives . Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations are critical for elucidating these interactions.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Assay variability : Cell-based vs. tissue-based models (e.g., HEK-293 vs. rat brain slices).
- Purity issues : Trace solvents (e.g., DMSO) may artifactually modulate activity.
Strategies:
- Orthogonal assays : Combine functional (e.g., calcium flux) and binding assays.
- Batch standardization : Use LC-UV/HRMS to verify purity (>98%) and exclude degradation products .
Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP calculation : Use Schrodinger’s QikProp or ACD/Labs to estimate partitioning behavior, critical for blood-brain barrier penetration.
- pKa prediction : Tools like MarvinSuite to identify protonation states under physiological conditions.
- Molecular dynamics simulations : AMBER or GROMACS for modeling sulfonyl group interactions in aqueous vs. lipid environments .
Advanced: How does substitution at the phenyl ring (e.g., fluoro vs. methoxy) alter reactivity in downstream derivatization?
- Electron-donating groups (e.g., methoxy) : Activate the ring for electrophilic substitution (e.g., nitration).
- Electron-withdrawing groups (e.g., fluoro) : Favor nucleophilic aromatic substitution.
For example, 4-fluoro analogs undergo faster SNAr reactions with amines, while methoxy groups stabilize intermediates in Pd-catalyzed cross-coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
